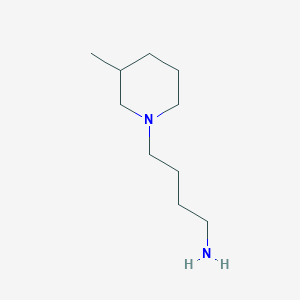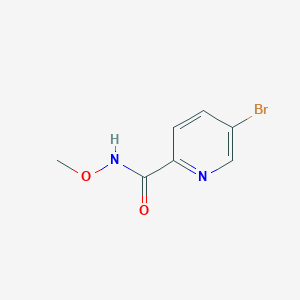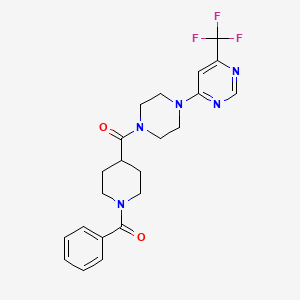
(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" is a complex organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step chemical reactions starting from readily available precursors. The key steps often include:
Formation of the benzoylpiperidine moiety: : Typically, this involves the acylation of piperidine with benzoyl chloride under basic conditions.
Formation of the pyrimidinyl piperazine moiety: : This can be synthesized by introducing the trifluoromethyl group into a pyrimidine ring, followed by piperazine ring formation.
Coupling of the two moieties: : The final step involves the coupling of benzoylpiperidine with the pyrimidinyl piperazine under appropriate conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized for yield, cost-effectiveness, and minimal environmental impact. This often involves:
Batch reactions: : Conducting the reaction steps in large reactors with precise control over temperature, pH, and reagent addition.
Continuous flow synthesis: : Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: : Using techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: : Where the compound is subjected to oxidation, possibly forming corresponding oxides or introducing additional functional groups.
Reduction: : Reduction reactions can modify the functional groups, potentially leading to changes in chemical properties.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the benzoyl or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including lithium aluminum hydride or hydrogen in the presence of a metal catalyst.
Substitution reagents: : Varied, depending on the desired product; e.g., halogenating agents for electrophilic substitution.
Major Products
Oxidation: : Yields oxides or introduces additional oxygen-containing functional groups.
Reduction: : Results in reduced forms of the benzoyl or pyrimidinyl groups.
Substitution: : Produces substituted derivatives, modifying the chemical and physical properties of the original compound.
科学研究应用
(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone finds applications across several domains:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its interactions with biological macromolecules and potential use in bioconjugation.
Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.
Industry: : Utilized in the development of new materials, agrochemicals, and specialty chemicals.
作用机制
The mechanism by which (1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves:
Molecular Targets: : The compound may interact with specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: : Depending on the biological context, it can affect signaling pathways, metabolic processes, or cellular functions.
相似化合物的比较
Similar Compounds
(1-Benzoylpiperidin-4-yl)(4-(4-methylpyrimidin-4-yl)piperazin-1-yl)methanone
(1-Benzoylpiperidin-4-yl)(4-(6-(difluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
Chemical Structure: : The trifluoromethyl group introduces unique electronic properties, influencing the compound's reactivity and interactions.
Reactivity: : Compared to its analogs, it may exhibit distinct reactivity patterns due to the presence of the trifluoromethyl group.
This compound’s intricate structure and diverse applications highlight its significance in scientific research and potential utility in various industries.
属性
IUPAC Name |
(1-benzoylpiperidin-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5O2/c23-22(24,25)18-14-19(27-15-26-18)28-10-12-30(13-11-28)21(32)17-6-8-29(9-7-17)20(31)16-4-2-1-3-5-16/h1-5,14-15,17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWKKXBWIGDCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)
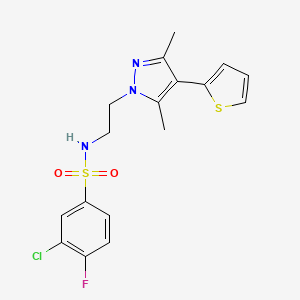
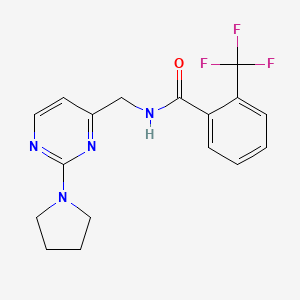
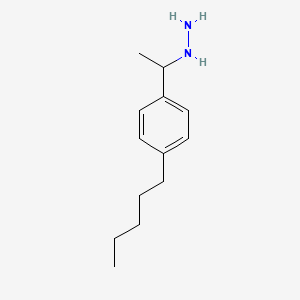
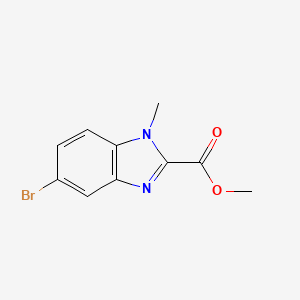
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)
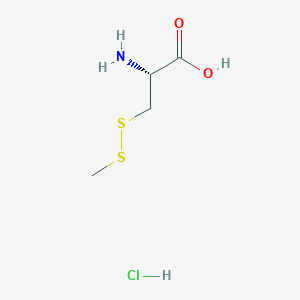
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2504252.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)
![Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2504255.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2504256.png)
